molecular formula C18H17NO4S B2936943 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 2034483-98-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2936943
CAS No.: 2034483-98-0
M. Wt: 343.4
InChI Key: QUVUXQSPFLUDMD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central ethyl backbone substituted with hydroxy, furan-2-yl, and thiophen-2-yl groups. The benzamide moiety at the N-terminus includes a 2-methoxy substituent. Its molecular formula is C₁₉H₁₈NO₄S, with a molecular weight of 356.4 g/mol (calculated based on standard atomic weights).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVUXQSPFLUDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, including furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3S, with a molecular weight of approximately 345.39 g/mol. The compound's structure includes:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Methoxybenzamide : A benzamide group with a methoxy substituent.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H17N3O3S
Molecular Weight345.39 g/mol
Functional GroupsFuran, Thiophene, Methoxy, Amide

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and furan rings can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Preliminary studies suggest potential anticancer activity for this compound. In vitro assays have demonstrated that compounds with furan and thiophene moieties can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of thiophene-furan derivatives demonstrated that modifications to the structure could enhance antibacterial potency against Staphylococcus aureus and Escherichia coli. The presence of hydroxyl and methoxy groups was found to be crucial for activity enhancement.
  • Anticancer Mechanism Investigation : Another study focused on the anticancer effects of similar compounds reported that they could inhibit the proliferation of breast cancer cells through the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Its structural features suggest potential interactions with various receptors, modulating cellular responses.

Table 2: Proposed Mechanisms

MechanismDescription
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionModulation of receptor-mediated signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following compounds share the core N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl) backbone but differ in substituents and terminal groups (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₁₉H₁₈NO₄S 356.4 2-Methoxybenzamide -
">N-(...ethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide C₁₈H₁₇N₂O₆S₂ 429.5 Benzoxazole sulfonamide, methyl group
">3-Chloro-4-methoxybenzenesulfonamide derivative C₁₇H₁₆ClNO₅S₂ 413.9 Chloro, methoxy, sulfonamide
">2-(4-Chlorophenoxy)-2-methylpropanamide analog C₂₀H₂₀ClNO₄S 405.9 Chlorophenoxy, branched alkyl chain
">4-(Dimethylsulfamoyl)benzamide derivative C₁₉H₂₀N₂O₅S₂ 420.5 Dimethylsulfamoyl group
">2-Ethoxy-N-(...ethyl)benzamide C₁₉H₁₉NO₃S 341.4 Ethoxy substituent (vs. methoxy in target)

Functional Group Analysis and Implications

Sulfonamide vs. Benzamide Termini
Chlorine Substituents
  • The 3-chloro group in and 4-chlorophenoxy in increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Alkoxy Variations
  • Ethoxy () : Larger than methoxy, introducing steric hindrance that could affect conformational flexibility or receptor interactions .
Heterocyclic Modifications
  • Benzoxazole () : A rigid, planar heterocycle that may enhance stacking interactions but reduce metabolic stability compared to benzamide .

Q & A

Advanced Question

  • X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure using SHELXL . For example, the hydroxy group’s position may lead to hydrogen bonding patterns visible in X-ray data .
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity in crowded regions (e.g., furan-thiophene overlap) .
  • Dynamic NMR : Assess rotational barriers in the amide bond if temperature-dependent splitting is observed .

How can the anti-microbial activity of this compound be systematically evaluated?

Basic Question

  • Assay design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Mechanistic studies :
    • Membrane disruption : Measure cytoplasmic leakage via β-galactosidase assay.
    • Enzyme inhibition : Test binding to bacterial dihydrofolate reductase (DHFR) using molecular docking (Autodock Vina) .

What computational methods predict metabolic pathways and toxicity profiles?

Advanced Question

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify Phase I oxidation sites (e.g., hydroxylation of thiophene) and Phase II glucuronidation .
  • CYP450 inhibition : Simulate binding affinities to CYP3A4/2D6 using molecular dynamics (MD) to assess drug-drug interaction risks .
  • Toxicity prediction : Apply QSAR models to estimate hepatotoxicity (e.g., Liver Toxicity Knowledge Base) .

How can the compound’s solubility and stability be optimized for in vivo studies?

Advanced Question

  • Co-solvent systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Protonate the amide group in acidic buffers (pH 4–6) to improve stability .
  • Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC, identifying hydrolytic cleavage of the amide bond as a key degradation pathway .

What crystallographic challenges arise in resolving the compound’s stereochemistry?

Advanced Question

  • Chiral centers : The hydroxyethyl group may lead to racemization. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Twinned crystals : Address using SHELXD for structure solution and Olex2 for refinement .
  • Disorder modeling : Refine disordered thiophene/furan rings with split atoms and restrained thermal parameters .

How does the furan-thiophene hybrid scaffold influence material science applications?

Advanced Question

  • Conductive polymers : Study electropolymerization (cyclic voltammetry in acetonitrile) to form π-conjugated films for organic electronics .
  • Photophysical properties : Measure fluorescence quantum yield (e.g., integrating sphere) to assess potential in OLEDs .

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